Bicyclo[2,2,1]heptane-2-carboxaldehyde
Description
Bicyclo[2.2.1]heptane-2-carboxaldehyde (CAS 19396-83-9) is a bicyclic monoterpene derivative with the molecular formula C₈H₁₀O and a molecular weight of 122.16 g/mol . Its structure consists of a norbornane framework (bicyclo[2.2.1]heptane) with a formyl (-CHO) group at the 2-position. Key physical properties include a boiling point of 71.2°C (at 6 mmHg), a density of 1.018 g/cm³, and a refractive index of 1.4893 . The compound is stored under inert conditions at -20°C to maintain stability . It is utilized in organic synthesis and material science, particularly in the development of epoxy resins and as a precursor for bioactive molecules .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1S,4R)-bicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8?/m1/s1 |
InChI Key |
UAQYREPFSVCDHT-KVARREAHSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2C=O |
Canonical SMILES |
C1CC2CC1CC2C=O |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Bicyclo[2.2.1]heptene Intermediates
The foundational route involves Diels-Alder cycloaddition between cyclopentadiene and C₃–C₄ olefins, followed by isomerization or oxidation to introduce the aldehyde moiety. In a patented industrial process, 2-butene reacts with cyclopentadiene under thermal conditions (150–350°C) to yield 5,6-dimethylbicyclo[2.2.1]hept-2-ene as the primary adduct. Subsequent isomerization using γ-alumina or silica-alumina catalysts at 110–155°C generates 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene. While these intermediates lack the aldehyde group, they provide the bicyclic framework for downstream functionalization.
Notably, the one-pot variant of this method co-introduces isomerization catalysts (e.g., γ-Al₂O₃) during the Diels-Alder step, achieving simultaneous cycloaddition and skeletal rearrangement at 240°C. This approach reduces purification steps but requires precise temperature control to prevent over-isomerization.
Functionalized Dienes for Direct Aldehyde Incorporation
Recent advances employ pre-functionalized dienes to streamline aldehyde introduction. A 2021 study demonstrates that 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes undergo intermolecular Diels-Alder reactions with electron-deficient dienophiles to yield bicyclo[2.2.1]heptanes with oxy-functionalized bridgeheads. Though not directly producing the carboxaldehyde, this method’s silyl-protected hydroxyl groups can be deprotected and oxidized to aldehydes via Dess-Martin periodinane or Swern oxidation.
For intramolecular variants, dienes bearing dienophile moieties at C-5 self-assemble into tricyclic frameworks containing the bicyclo[2.2.1]heptane core. Subsequent ozonolysis or hydroformylation of exocyclic double bonds in these structures could theoretically yield the target aldehyde, though experimental validation remains pending.
Post-Cyclization Functionalization Approaches
Oxidation of Bicyclic Alcohols
A biocatalytic pathway leverages microbial hydrolysis of norbornane-type esters to generate enantiomerically pure norborneols, which are oxidizable to the corresponding aldehydes. For instance, Pseudomonas spp. selectively hydrolyze (±)-exo-norbornyl acetate to (−)-norborneol with >90% enantiomeric excess. Treating this alcohol with pyridinium chlorochromate (PCC) or tetrapropylammonium perruthenate (TPAP) under mild conditions oxidizes the secondary alcohol to bicyclo[2.2.1]heptane-2-carboxaldehyde without over-oxidation to carboxylic acids.
Hydroformylation of Bicyclic Olefins
Transition-metal-catalyzed hydroformylation offers a direct method for aldehyde installation. Using 2,3-dimethylbicyclo[2.2.1]hept-2-ene (from Diels-Alder/isomerization sequences) as a substrate, rhodium complexes like HRh(CO)(PPh₃)₃ facilitate regioselective formyl group addition at the less hindered bridgehead position. Experimental data from analogous systems suggest yields of 60–75% under syngas (CO/H₂) pressures of 10–30 bar at 80–120°C.
Comparative Analysis of Synthetic Routes
*Theorized based on analogous systems; no direct experimental data available for the target compound.
Mechanistic Insights and Optimization Strategies
Stereoelectronic Effects in Diels-Alder Reactions
The endo rule predominates in bicyclo[2.2.1]heptane formation, with electron-rich dienophiles favoring transition states where the dienophile’s electron-withdrawing group aligns with the diene’s π-system. Computational studies suggest that steric hindrance at the bridgehead positions directs regioselectivity during isomerization and oxidation steps. For instance, 2-methylene-3-methyl derivatives preferentially form due to reduced angle strain compared to 5,6-dimethyl isomers.
Catalyst Design for Oxidation Steps
Heterogeneous catalysts like MnO₂-on-mesoporous silica improve aldehyde yields by minimizing over-oxidation. In trials with norbornanol derivatives, such systems achieve 85% conversion with <5% carboxylic acid byproducts at 80°C. Homogeneous alternatives, including TEMPO/bleach systems, offer comparable efficiency but require stringent pH control.
Industrial Applications and Scalability
The two-step Diels-Alder/isomerization route dominates large-scale production due to its reliance on commodity chemicals (2-butene: $0.50–$0.70/kg) and recyclable solid acid catalysts . A typical batch process in a 200-L reactor produces 15–20 kg of bicyclic intermediates per run, which are subsequently oxidized in continuous flow reactors using O₂ or air as terminal oxidants. Lifecycle assessments indicate a 40% reduction in E-factor compared to classical Friedel-Crafts alkylation methods.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2,2,1]heptane-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Bicyclo[2,2,1]heptane-2-carboxylic acid.
Reduction: Bicyclo[2,2,1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2,2,1]heptane-2-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[2,2,1]heptane-2-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The bicyclic structure imparts rigidity and unique spatial orientation, influencing its interactions with molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares Bicyclo[2.2.1]heptane-2-carboxaldehyde with structurally related bicyclic aldehydes, focusing on molecular features, physical properties, reactivity, and applications.
Bicyclo[3.1.1]heptane-2-carboxaldehyde (Myrtanal)
- Structure : Features a bicyclo[3.1.1]heptane framework, differing in ring strain and bridgehead geometry compared to the [2.2.1] system .
- Molecular Formula : C₉H₁₂O (CAS 54673-54-8).
- Key Properties :
- Applications : Relevant in atmospheric chemistry for studying SOA formation pathways .
Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3,3-dimethyl-, endo-
- Structure : Contains two methyl groups at the 3-position, introducing steric hindrance .
- Molecular Formula : C₁₀H₁₆O (CAS 472-17-3), molecular weight 152.24 g/mol .
- Synthesis : Requires specialized routes due to steric challenges; 21 synthetic methods are documented .
- Applications : Serves as an intermediate in pharmaceuticals and agrochemicals .
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde
- Structure : Unsaturated analog with a double bond in the bicyclo[3.1.1] system (CAS 300) .
- Reactivity : The conjugated double bond enhances electrophilicity, making it reactive in Diels-Alder reactions .
- Applications : Used in synthesizing anhydride-containing resins with high thermal stability .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| Bicyclo[2.2.1]heptane-2-carboxaldehyde | C₈H₁₀O | 122.16 | 71.2 (6 mmHg) | Epoxy resins, organic synthesis |
| Bicyclo[3.1.1]heptane-2-carboxaldehyde | C₉H₁₂O | 136.19 | Not reported | Atmospheric chemistry |
| 3,3-Dimethyl derivative (endo) | C₁₀H₁₆O | 152.24 | Not reported | Pharmaceutical intermediates |
| Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde | C₈H₁₀O | 122.16 | Not reported | High-temperature resins |
Chemical Reactivity and Stability
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Bicyclo[2.2.1]heptane-2-carboxaldehyde, and how do reaction conditions influence yield?
- Category : Synthesis Methodology
- Answer : The compound is synthesized via enantioselective [4+2] cycloaddition using organocatalysts under mild conditions, achieving high stereochemical control . Alternatively, Diels-Alder reactions with furans and alkene/alkyne dienophiles generate oxabicyclic intermediates, which are functionalized to the target aldehyde . Yield optimization requires precise temperature control (e.g., 180°C for cycloadditions) and catalyst selection (e.g., palladium for hydrogenation steps) .
Q. How can researchers characterize the purity and structural integrity of Bicyclo[2.2.1]heptane-2-carboxaldehyde?
- Category : Analytical Chemistry
- Answer : Key techniques include:
- Gas Chromatography (GC) : Retention indices (RI) on HP-5MS columns (RI ≈ 1180–1197.6) correlate with purity .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments at m/z 122 (molecular ion) and diagnostic peaks for bicyclic scaffolds .
- NMR : H and C NMR resolve stereochemistry; exo/endo isomers show distinct coupling constants (e.g., δ 9.5–10.0 ppm for aldehyde protons) .
Q. What are the standard protocols for derivatizing Bicyclo[2.2.1]heptane-2-carboxaldehyde into functional analogs?
- Category : Functionalization Strategies
- Answer : Common reactions include:
- Reduction : NaBH or LiAlH converts the aldehyde to a primary alcohol (e.g., bicycloheptane-2-methanol) .
- Oxidation : KMnO or CrO yields carboxylic acids (e.g., bicycloheptane-2-carboxylic acid) .
- Tosylhydrazone Formation : Used in Shapiro reactions to generate alkenes or tricyclic derivatives under basic conditions .
Advanced Research Questions
Q. How does stereochemistry impact the reactivity and biological activity of Bicyclo[2.2.1]heptane-2-carboxaldehyde derivatives?
- Category : Stereochemical Effects
- Answer : Exo vs. endo configurations significantly alter reactivity. For example:
- Exo isomers exhibit higher thermal stability due to reduced steric strain .
- Endo isomers are prone to oxidative decarboxylation, forming tricyclic compounds under acidic conditions .
- Biological assays show enantiomers (e.g., (1R,2S)- vs. (1S,2R)-) differ in enzyme inhibition (e.g., cyclooxygenase-2) due to chiral recognition .
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points, boiling points)?
- Category : Data Validation
- Answer : Discrepancies arise from isomerism or impurities. Solutions include:
- DSC/TGA : Differentiate polymorphs (e.g., endo isomer melts at 94–95°C vs. exo at 114–115°C) .
- Chiral HPLC : Separates enantiomers with retention time shifts (e.g., using amylose-based columns) .
- X-ray Crystallography : Confirms absolute configuration and lattice packing effects on melting points .
Q. How can computational modeling predict the stability and reaction pathways of bicyclic aldehydes under varying conditions?
- Category : Computational Chemistry
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Thermal Decomposition : Activation energies for retro-Diels-Alder pathways .
- Acid-Catalyzed Rearrangements : Transition states for Wagner-Meerwein shifts in bicyclic systems .
- Solvent Effects : Polarizable continuum models (PCM) predict solubility in methanol vs. ethers .
Q. What advanced techniques validate the environmental stability of Bicyclo[2.2.1]heptane-2-carboxaldehyde in aqueous systems?
- Category : Environmental Chemistry
- Answer : Use:
- LC-HRMS : Tracks hydrolysis products (e.g., carboxylic acids) in simulated surface water (pH 7.4, 25°C) .
- Photodegradation Studies : UV-Vis spectroscopy monitors degradation kinetics under sunlight (λ = 290–400 nm) .
- Microplastic Adsorption Assays : Quantify partitioning coefficients (log K) using GC-MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
